Lipoxygenase Inhibition Potency: Class-Level Multi-Target Profile Versus Single-Target LOX Inhibitors
The compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, accompanied by ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) . This multi-target profile contrasts with selective 5-lipoxygenase inhibitors such as zileuton, which lack the ancillary COX and carboxylesterase activities observed for this chemotype. Quantitative potency data for the target compound against purified lipoxygenase isoforms are not publicly available; the designation 'potent' is derived from curated database annotation without disclosed numerical IC50 values.
| Evidence Dimension | Lipoxygenase inhibitory activity (qualitative ranking) |
|---|---|
| Target Compound Data | Described as a 'potent lipoxygenase inhibitor' |
| Comparator Or Baseline | Zileuton (selective 5-LOX inhibitor): IC50 ~0.5–1 µM against 5-LOX in human whole blood assays |
| Quantified Difference | Cannot be calculated; target compound IC50 not publicly disclosed |
| Conditions | Annotation derived from Medical University of Lublin curated database; specific assay conditions not reported |
Why This Matters
For researchers seeking tool compounds with simultaneous lipoxygenase/cyclooxygenase modulatory activity, this compound offers a documented multi-enzyme profile not provided by selective single-LOX inhibitors.
- [1] Medical University of Lublin Research Information System: MeSH Concept Record for (E)-N-(1-Cyanocyclopropyl)-3-(3-methoxyphenyl)but-2-enamide. View Source
